3-benzyl-7-[(4-tert-butylbenzyl)oxy]-4-methyl-2H-chromen-2-one
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Overview
Description
3-BENZYL-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound with the molecular formula C28H28O3 and a molecular weight of 412.52 g/mol This compound is characterized by its chromenone core structure, which is substituted with benzyl, tert-butylphenyl, and methoxy groups
Preparation Methods
The synthesis of 3-BENZYL-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Attachment of the tert-butylphenyl group: This can be accomplished through a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Chemical Reactions Analysis
3-BENZYL-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-BENZYL-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-BENZYL-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
3-BENZYL-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:
4-Methyl-2H-chromen-2-one: This compound shares the chromenone core but lacks the benzyl and tert-butylphenyl groups, resulting in different chemical and biological properties.
7-Methoxy-4-methyl-2H-chromen-2-one: Similar to the target compound but without the benzyl and tert-butylphenyl groups, leading to variations in reactivity and applications.
3-Benzyl-4-methyl-2H-chromen-2-one:
Properties
Molecular Formula |
C28H28O3 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-benzyl-7-[(4-tert-butylphenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C28H28O3/c1-19-24-15-14-23(30-18-21-10-12-22(13-11-21)28(2,3)4)17-26(24)31-27(29)25(19)16-20-8-6-5-7-9-20/h5-15,17H,16,18H2,1-4H3 |
InChI Key |
MDTBEZDDHPQIKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(C)(C)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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